Benzimidazo[6,7,1-def][1,6]naphthyridine
CAS No.: 601519-00-0
Cat. No.: VC16877747
Molecular Formula: C12H7N3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 601519-00-0 |
|---|---|
| Molecular Formula | C12H7N3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene |
| Standard InChI | InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H |
| Standard InChI Key | NTDOGJIVHYSUMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2 |
Introduction
Structural and Electronic Features
Core Architecture
The compound’s scaffold consists of a benzimidazole unit fused to a 1,6-naphthyridine system, creating a planar, π-conjugated framework. The benzimidazole moiety contributes two nitrogen atoms at positions 1 and 3 of its six-membered ring, while the naphthyridine component introduces additional nitrogen atoms at positions 1 and 6. This arrangement creates electron-deficient regions that facilitate interactions with biological targets and metal ions.
Quantum chemical calculations reveal pronounced aromaticity across the fused rings, with localized electron density at the nitrogen atoms. The HOMO-LUMO gap, estimated at 4.2 eV through DFT studies, suggests suitability for charge-transfer applications in optoelectronics .
Substituent Effects
Functionalization at the naphthyridine’s 2-, 4-, or 7-positions modulates the compound’s properties:
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Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes.
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Alkyl chains at the benzimidazole nitrogen increase lipophilicity, aiding membrane permeability in drug design.
A comparative analysis of substituent impacts is summarized below:
| Position | Substituent | Effect on LogP | Biological Activity Trend |
|---|---|---|---|
| 2 | -NO₂ | +0.3 | ↑ Antimicrobial potency |
| 4 | -OCH₃ | -0.2 | ↑ Anticancer selectivity |
| 7 | -CH₂CH₃ | +1.1 | ↑ Bioavailability |
Data derived from structure-activity relationship (SAR) studies .
Synthetic Methodologies
Friedlander Condensation Approach
A scalable route employs Friedlander condensation between 2-aminobenzimidazole derivatives and cyclic ketones in aqueous media. Using choline hydroxide (ChOH) as a green catalyst, this method achieves yields >90% under mild conditions (50°C, 10–12 h) . Key advantages include:
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Solvent sustainability: Reactions proceed in water, avoiding toxic organic solvents.
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Gram-scale feasibility: Demonstrated for derivatives like 7-methyl-6,7,8,9-tetrahydropyrido[2,3-b] naphthyridine (92% yield) .
The mechanism involves:
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Knoevenagel-type activation of the ketone by ChOH.
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Nucleophilic attack by the benzimidazole amine.
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Cyclodehydration to form the fused naphthyridine ring.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed C–H activation enables direct annulation of pre-functionalized benzimidazoles with alkynes. This method tolerates electron-deficient substrates and achieves regioselectivity through directing groups (e.g., pyridinyl).
Biological Activities and Mechanisms
Antimicrobial Action
The compound inhibits bacterial DNA gyrase by competing with ATP for binding to the GyrB subunit. Against Staphylococcus aureus, MIC values range from 2–8 µg/mL, surpassing ciprofloxacin in methicillin-resistant strains (MRSA) . Fungal assays reveal broad-spectrum activity, with IC₅₀ = 1.5 µM against Candida albicans via ergosterol biosynthesis disruption.
Anti-Inflammatory Properties
The scaffold suppresses NF-κB signaling by stabilizing the IκBα inhibitor, reducing TNF-α production in macrophages by 78% at 10 µM. Molecular dynamics simulations confirm stable binding to the IKKβ kinase domain (ΔG = -9.2 kcal/mol).
Comparative Analysis with Related Heterocycles
Benzimidazo[6,7,1-def] naphthyridine’s dual aromatic systems confer distinct advantages over simpler analogs:
| Compound | LogD₇.₄ | Topo II Inhibition (IC₅₀, µM) | Microbial Selectivity Index |
|---|---|---|---|
| 1,6-Naphthyridine | 1.2 | 12.4 | 8.3 |
| Benzimidazole | 2.1 | >50 | 5.7 |
| Quinoline | 2.8 | 25.6 | 3.9 |
| Target Compound | 1.9 | 0.8 | 24.1 |
Selectivity index = IC₅₀(host cells)/IC₅₀(pathogen) .
The fused system enhances DNA intercalation capacity (binding constant K = 1.4 × 10⁶ M⁻¹) while maintaining favorable pharmacokinetics (oral bioavailability = 67% in murine models).
Emerging Applications
Organic Electronics
Thin films of the compound exhibit ambipolar charge transport (µₑ = 0.8 cm²/V·s, µₕ = 1.2 cm²/V·s), making it viable for flexible OFETs. Annealing at 150°C improves crystallinity, reducing trap density by 40%.
Catalysis
Pd(II) complexes with the ligand scaffold catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵. The rigid geometry enforces cis-coordination, enhancing oxidative addition rates .
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